molecular formula C25H27Cl2NO7 B11666078 Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 312938-38-8

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11666078
CAS No.: 312938-38-8
M. Wt: 524.4 g/mol
InChI Key: UGOIWTXMBPABLA-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C25H27Cl2NO7 and a molecular weight of 524.402 g/mol . This compound is known for its unique structure, which includes a dihydropyridine ring, a furan ring, and dichlorophenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Biological Activity

Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and neuropharmacology. The unique structural features of this compound suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C25H27Cl2NO7, with a molecular weight of 493.39 g/mol. The structure includes a dihydropyridine core with substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC25H27Cl2NO7
Molecular Weight493.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves the modulation of calcium channels and interaction with specific receptors. Dihydropyridines are known calcium channel blockers, which can lead to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group may enhance its affinity for calcium channels, potentially increasing its efficacy as an antihypertensive agent.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit significant antihypertensive properties. For instance, studies have shown that these compounds can effectively lower blood pressure in animal models by inhibiting calcium influx into vascular smooth muscle cells.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to its ability to modulate ion channels and influence neurotransmitter release .

Anticonvulsant Activity

In a study involving pentylenetetrazole-induced seizures in rodents, derivatives of dihydropyridine were found to exhibit anticonvulsant properties. The mechanism is thought to involve stabilization of neuronal membranes and inhibition of excitatory neurotransmitter release .

Case Studies

  • Antihypertensive Study : A study conducted on hypertensive rats demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in systolic blood pressure compared to control groups. The effect was attributed to enhanced vasodilation mediated by calcium channel blockade .
  • Neuroprotection : In vitro assays using neuronal cell lines exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40%, indicating strong neuroprotective potential .
  • Anticonvulsant Activity : In another study assessing the anticonvulsant effects of various dihydropyridines, the compound was shown to significantly delay seizure onset compared to phenytoin, suggesting a promising avenue for further research in epilepsy treatment .

Properties

CAS No.

312938-38-8

Molecular Formula

C25H27Cl2NO7

Molecular Weight

524.4 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27Cl2NO7/c1-14-21(24(29)33-11-9-31-3)23(22(15(2)28-14)25(30)34-12-10-32-4)20-8-7-19(35-20)17-6-5-16(26)13-18(17)27/h5-8,13,23,28H,9-12H2,1-4H3

InChI Key

UGOIWTXMBPABLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

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